molecular formula C10H13NO2 B3025429 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-N-methylmethanamine CAS No. 613656-45-4

1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-N-methylmethanamine

Cat. No.: B3025429
CAS No.: 613656-45-4
M. Wt: 179.22 g/mol
InChI Key: SAGRVQMJUPNRRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-N-methylmethanamine is a useful research compound. Its molecular formula is C10H13NO2 and its molecular weight is 179.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-N-methylmethanamine is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores its synthesis, biological evaluations, and therapeutic applications based on diverse scientific literature.

Synthesis

The synthesis of this compound typically involves the reaction of 2,3-dihydrobenzo[b][1,4]dioxin derivatives with N-methylmethanamine. The process can be initiated by reacting 2,3-dihydrobenzo[b][1,4]dioxin-6-amine with suitable reagents under controlled conditions to yield the target compound.

Pharmacological Properties

This compound exhibits various biological activities that make it a candidate for therapeutic applications:

  • Antidepressant Activity : Compounds related to 2,3-dihydrobenzo[b][1,4]dioxins have shown significant binding affinities for serotonin receptors (5-HT1A and 5-HT2A), suggesting potential antidepressant effects. For instance, derivatives have been tested in forced swimming tests (FST) and tail suspension tests (TST), demonstrating a decrease in immobility time, indicative of antidepressant-like effects .
  • Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on enzymes such as α-glucosidase and acetylcholinesterase. These activities are relevant for conditions like Type 2 Diabetes Mellitus (T2DM) and Alzheimer’s Disease (AD), where enzyme modulation can lead to therapeutic benefits .

Case Studies

A study focusing on the synthesis and biological evaluation of various benzoxazole/benzothiazole derivatives including those containing 2,3-dihydrobenzo[b][1,4]dioxin structures highlighted their potential as antidepressants. For example:

CompoundReceptor Affinity (Ki)Effect in FSTEffect in TST
8g5-HT1A: 17 nMDecreased immobilityDecreased immobility
8h5-HT2A: 0.71 nMSignificant reductionSignificant reduction

This data illustrates the promising role of these compounds in modulating serotonin receptors and their potential therapeutic implications .

Safety and Toxicology

The compound is classified as an irritant and should be handled with care in laboratory settings. Safety data sheets indicate necessary precautions during synthesis and handling to mitigate exposure risks .

Properties

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methylmethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-11-7-8-2-3-9-10(6-8)13-5-4-12-9/h2-3,6,11H,4-5,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAGRVQMJUPNRRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC2=C(C=C1)OCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70397651
Record name 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-methylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70397651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

613656-45-4
Record name 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-methylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70397651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-N-methylmethanamine
Reactant of Route 2
Reactant of Route 2
1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-N-methylmethanamine
Reactant of Route 3
Reactant of Route 3
1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-N-methylmethanamine
Reactant of Route 4
Reactant of Route 4
1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-N-methylmethanamine
Reactant of Route 5
Reactant of Route 5
1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-N-methylmethanamine
Reactant of Route 6
1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-N-methylmethanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.